Retrocyclin-1

描述

属性

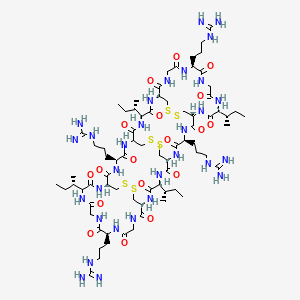

IUPAC Name |

1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPMSXLQWRKULW-QYJCGYSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H128N30O18S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1918.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ancestral Echo: Unearthing the Origins and Antiviral Potential of Retrocyclin-1

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Retrocyclin-1 emerges not from a continuous evolutionary lineage of expressed proteins in humans, but as a resurrected echo from our primate ancestry. This cyclic 18-residue peptide is the product of scientific ingenuity, synthesized based on a dormant pseudogene within the human genome. While modern humans do not naturally produce θ-defensins like this compound due to a premature stop codon, our primate relatives, such as the rhesus macaque, actively express these potent antimicrobial peptides. The rediscovery and laboratory synthesis of this compound have unveiled a powerful inhibitor of HIV-1 entry, sparking significant interest in its potential as a topical microbicide to prevent sexual transmission of the virus. This document provides an in-depth exploration of the origins, synthesis, mechanism of action, and antiviral efficacy of this compound, presenting key data and experimental methodologies for the scientific community.

The Genetic Ghost: An Evolutionary Perspective

The story of this compound is a fascinating journey into molecular evolution. While humans possess the genetic blueprint for θ-defensins, these genes are functionally silent, classified as pseudogenes.[1][2] This silencing is the result of a single point mutation that introduced a premature termination codon in the signal peptide region of the ancestral gene.[1][3][4] Consequently, the translation of θ-defensin mRNA is halted before a functional peptide can be produced.

However, the genetic sequence for the mature, active peptide has remained remarkably conserved over millions of years.[3] This evolutionary preservation allowed researchers to deduce the amino acid sequence of the ancestral human θ-defensin and recreate it synthetically in the laboratory, giving rise to this compound.[1][4] The name "retrocyclin" itself reflects this unique origin: "retro" for its ancestral nature and "cyclin" for its circular peptide structure.[1] In contrast, Old World monkeys, such as the rhesus macaque, possess intact and functional θ-defensin genes and naturally produce these peptides as part of their innate immune system.[5]

From Pseudogene to Potent Antiviral: Synthesis and Rediscovery

The journey from a silent gene to a promising drug candidate involved both synthetic chemistry and molecular biology.

Chemical Synthesis: Bringing an Ancestral Peptide to Life

This compound and its potent analog, RC-101, are produced through solid-phase peptide synthesis (SPPS).[4][6] This technique allows for the precise, stepwise addition of amino acids to build the linear 18-amino acid precursor peptide on a solid resin support. Following the assembly of the linear chain, the peptide is cleaved from the resin, and the crucial intramolecular disulfide bonds are formed to create the stable, cyclic structure.

Reawakening the Endogenous Gene

Remarkably, research has shown that the endogenous human θ-defensin pseudogene can be "reawakened."[3][7] Studies have demonstrated that certain aminoglycoside antibiotics can induce a ribosomal read-through of the premature stop codon in the θ-defensin mRNA.[3][7] This allows for the translation of the full-length protein and the subsequent cellular processing to yield functional, bioactive this compound.[3][7] This discovery opens a potential therapeutic avenue of inducing the body to produce its own antiviral defense.

Quantitative Efficacy: A Summary of Antiviral Activity

This compound and its analog RC-101 have demonstrated potent activity against a broad range of HIV-1 strains, including both X4- and R5-tropic viruses. Their efficacy has been quantified in various in vitro and ex vivo models, with consistently low cytotoxicity.

| Compound | HIV-1 Strain(s) | Assay Type | Metric | Value | Cell Type | Citation |

| This compound | IIIB (X4), JR-CSF (R5) | p24 antigen | MEC | 10-20 µg/mL | H9, PBMCs | [2] |

| RC-101 | R5-tropic | Cell-cell transmission | IC50 | 0.19 µg/mL | Not specified | [7] |

| RC-101 | R5-tropic (in seminal plasma) | Cell-cell transmission | IC50 | 2.4 µg/mL | Not specified | [7] |

| RC-101 | X4-tropic | Cell-cell transmission | IC50 | 2.1 µg/mL | Not specified | [7] |

| RC-101 | R5-tropic | Cell-cell fusion | IC50 | 0.33 µg/mL | HeLa R5-16 & MAGI-CCR5 | [7] |

| RC-101 | X4-tropic (epithelial) | Cell-cell transmission | IC50 | 2.6 µg/mL | ME-180 & H9 | [7] |

| This compound | Not specified | 6-Helix Bundle Formation | IC50 | 0.585 µM | Cell-free | [8] |

MEC: Minimal Effective Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is typically achieved using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.

-

Resin Swelling: The appropriate resin (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF. This exposes the free amine group for the next coupling step.

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt). The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence until the full-length linear peptide is assembled.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Cyclization/Oxidation: The linear peptide is subjected to oxidative conditions to facilitate the formation of the three intramolecular disulfide bonds, resulting in the final cyclic this compound.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

HIV-1 Antiviral Assay (p24 Antigen ELISA)

This assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication.

-

Cell Culture: Target cells (e.g., peripheral blood mononuclear cells (PBMCs) or a T-cell line like H9) are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.

-

Infection: A known amount of HIV-1 virus stock is added to the cell cultures.

-

Incubation: The infected cultures are incubated for several days to allow for viral replication.

-

Sample Collection: The cell culture supernatant is collected at specific time points.

-

p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in treated versus untreated control wells. The IC50 value is then determined.

gp41 6-Helix Bundle Formation Inhibition Assay (ELISA)

This assay quantifies the ability of this compound to block the interaction between the N-terminal (N36) and C-terminal (C34) heptad repeats of gp41.

-

Plate Coating: A microtiter plate is coated with a synthetic peptide corresponding to the C34 region of gp41.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Incubation with Inhibitor: A biotinylated N36 peptide is pre-incubated with varying concentrations of this compound.

-

Binding Reaction: The N36/Retrocyclin-1 mixture is added to the C34-coated plate and incubated to allow binding.

-

Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated N36.

-

Substrate Addition: A colorimetric HRP substrate is added, and the absorbance is measured.

-

Data Analysis: A decrease in absorbance indicates inhibition of N36-C34 interaction. The IC50 value is calculated from the dose-response curve.

Mechanism of Action: A Molecular Barrier to HIV-1 Entry

This compound's primary anti-HIV-1 mechanism is the inhibition of viral entry into the host cell.[3][4] This is achieved by targeting the viral envelope glycoprotein gp41, a critical component of the fusion machinery.

The process of HIV-1 entry involves a series of conformational changes in the viral envelope proteins, gp120 and gp41. Upon gp120 binding to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a dramatic structural rearrangement. This exposes a hydrophobic fusion peptide that inserts into the host cell membrane. Subsequently, two heptad repeat regions of gp41, HR1 and HR2, fold back on each other to form a highly stable six-helix bundle. This bundle pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the entry of the viral core into the cytoplasm.

This compound disrupts this critical process by binding to gp41 and preventing the formation of the six-helix bundle.[4] This effectively halts the fusion process before the viral and cellular membranes can merge.

Figure 1. HIV-1 entry pathway and the inhibitory action of this compound.

Figure 2. A generalized workflow for determining the antiviral activity of this compound.

Future Directions and Conclusion

This compound represents a compelling example of how evolutionary genomics can inform modern drug discovery. Its unique origin, potent anti-HIV-1 activity, and favorable safety profile make it a promising candidate for further development, particularly as a topical microbicide. Future research will likely focus on optimizing its formulation and delivery, exploring its activity against other enveloped viruses, and potentially developing strategies to safely induce its endogenous production as a novel form of immunotherapy. The story of this compound serves as a powerful reminder of the untapped therapeutic potential that may lie dormant within our own genetic code.

References

- 1. researchgate.net [researchgate.net]

- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial antibodies binding to HIV-1 gp41 in acutely infected subjects are polyreactive and highly mutated - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Reawakening of an Ancestral Defense: A Technical Guide to the Discovery and Synthesis of Retrocyclin-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Retrocyclin-1, a promising anti-HIV-1 peptide. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and visual representations of its biological pathways and experimental workflows.

Discovery of a Latent Human Defensin

This compound is a synthetic θ-defensin, a class of cyclic antimicrobial peptides.[1][2] Humans do not naturally produce θ-defensins due to a premature stop codon in the corresponding pseudogenes.[1][3] However, research into the genome of rhesus macaques, which do produce these peptides, led to the identification of the human pseudogene.[1][4] Scientists hypothesized that this pseudogene represented a "molecular fossil" of a once-active human defense mechanism.

By synthetically recreating the peptide encoded by this ancestral gene, researchers brought forth this compound.[1][4][5] This groundbreaking work, accomplished through solid-phase peptide synthesis, "reawakened" a potent antiviral agent.[4][5]

Synthesis and Characterization

This compound is an 18-amino acid cyclic peptide with three intramolecular disulfide bonds, which are crucial for its activity.[6] The synthesis of this compound and its analogs, such as RC-101 (which has a single arginine to lysine substitution), is primarily achieved through solid-phase peptide synthesis.[4][6]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the chemical synthesis of this compound.

-

Peptide Chain Assembly: The linear 18-amino acid sequence is assembled on a solid-phase resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Oxidative Folding and Cyclization: The linear, reduced peptide is subjected to oxidative folding conditions to facilitate the formation of the three intramolecular disulfide bonds and the head-to-tail cyclization. This is a critical step to ensure the correct three-dimensional structure.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (to confirm the correct molecular weight) and circular dichroism (to confirm the characteristic β-sheet structure).[4]

Mechanism of Action: A Multi-pronged Attack on HIV-1

This compound exhibits a potent anti-HIV-1 activity by primarily inhibiting the virus's entry into host cells.[3][7] This is not achieved by direct inactivation of the virus but rather by interfering with the key molecular interactions required for fusion.[4][8]

The mechanism involves:

-

Lectin-like Binding: this compound acts as a lectin, binding to carbohydrate moieties on both viral and host cell surface glycoproteins.[9]

-

Targeting Viral Glycoproteins: It binds with high affinity to the HIV-1 envelope glycoproteins gp120 and gp41.[7][10] Binding to the C-terminal heptad repeat of gp41 is thought to block the formation of the six-helix bundle, a critical step in the fusion process.[3][7]

-

Interacting with Host Cell Receptors: this compound also binds to the CD4 receptor and galactosylceramide on the host cell surface.[10]

-

Inhibition of Proviral DNA Formation: By preventing viral entry, this compound effectively inhibits the formation of proviral DNA.[4][5][8]

The following diagram illustrates the proposed mechanism of HIV-1 entry inhibition by this compound.

Quantitative Analysis of Antiviral Activity and Binding Affinity

The efficacy of this compound and its analogs has been quantified through various in vitro studies. The following tables summarize the key findings.

| Compound | Target | Binding Affinity (Kd) | Reference |

| This compound | gp120 | 35.4 nM | [9][10] |

| This compound | CD4 | 31 nM | [9][10] |

| This compound | Galactosylceramide | 24.1 nM | [9][10] |

| RC-101 | gp120 | ~25-fold higher than RC-1 | [1] |

| Compound | HIV-1 Strain | Assay | IC50 / Activity | Reference |

| Retrocyclin | IIIB (T-tropic) & JR-CSF (M-tropic) | p24 antigen release in PBMCs | 10-20 µg/ml (complete protection) | [4] |

| RC-101 | CCR5-tropic | Cell-cell transmission | 0.19 µg/ml | [11] |

| RC-101 | CCR5-tropic (in 25% seminal plasma) | Cell-cell transmission | 2.4 µg/ml | [11] |

| RC-101 | CCR5-tropic | Cell-cell fusion | 0.33 µg/ml | [11] |

| RC-101 Films (100 µg) | HIV-1 | In vitro PBMC assay | IC90 = 5.0 µM | [6] |

| RC-101 Films (2000 µg) | HIV-1 | Ex vivo ectocervical tissue | IC90 = 57.5 µM | [6] |

Experimental Protocols for Antiviral Activity Assessment

Protocol: HIV-1 Infection Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common method for evaluating the anti-HIV-1 activity of compounds like this compound.

-

PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate CD4+ T cells, making them susceptible to HIV-1 infection.

-

Pre-treatment with this compound: Incubate the stimulated PBMCs with varying concentrations of this compound for a specified period (e.g., 1-3 hours).

-

HIV-1 Challenge: Infect the pre-treated cells with a known titer of an HIV-1 strain (e.g., BaL or NL4-3) at a specific multiplicity of infection (MOI).

-

Culture and Monitoring: Culture the infected cells for a period of 7-14 days. Collect supernatant samples every 2-3 days.

-

Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces p24 antigen production by 50% compared to untreated control cells.

The following diagram illustrates the general workflow for assessing the antiviral activity of this compound.

References

- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

Retrocyclin-1: A Technical Guide to an Ancestral Human Peptide for Antiviral Drug Development

Executive Summary: Retrocyclin-1 is a circular, 18-amino acid peptide belonging to the θ-defensin family of host defense peptides. Although its gene is present in the human genome, it exists as a pseudogene due to a premature stop codon, preventing its natural expression.[1][2] This "ancestral" peptide has been resurrected through chemical synthesis and induced expression, revealing potent activity against HIV-1 and other pathogens.[2][3] Its primary mechanism of anti-HIV-1 action is the inhibition of viral entry by binding to key viral and cellular surface glycoproteins, ultimately blocking membrane fusion.[4][5] With a favorable safety profile and broad activity, this compound and its analogs, such as RC-101, are promising candidates for development as topical microbicides to prevent sexually transmitted infections.[4][6] This guide provides an in-depth overview of this compound's origins, mechanism of action, quantitative bioactivity, and key experimental protocols for researchers in virology and drug development.

The Ancestral Origins and "Reawakening" of this compound

Defensins are a family of cationic, cysteine-rich peptides that are key components of the innate immune system. They are categorized into α, β, and θ subfamilies based on their cysteine spacing and disulfide bonding patterns.[3][7] While α- and β-defensins are widespread, θ-defensins are unique to some Old World monkeys and are distinguished by their cyclic peptide backbone.[7] These peptides are formed by the head-to-tail ligation of two smaller precursor peptides called demidefensins.[3][8]

The human genome contains several θ-defensin pseudogenes located on chromosome 8p23.[3][9] These genes are remarkably intact and share nearly 90% nucleotide identity with their functional counterparts in rhesus macaques.[2][10] However, a single point mutation introduced a premature termination codon (TAG) in the signal sequence of the human transcript, aborting translation and rendering the peptide unexpressed.[7][10] This evolutionary event effectively silenced a component of human innate defense.

Scientific innovation has led to two primary methods for "reawakening" this ancestral peptide:

-

Solid-Phase Peptide Synthesis: By deducing the amino acid sequence from the pseudogene's coding region, researchers have successfully recreated this compound and its analogs (e.g., RC-101) in the laboratory.[2][3] This allows for the production of pure, functional peptide for research and preclinical development.

-

Induced Endogenous Expression: Studies have shown that human cells retain the necessary machinery to process and cyclize θ-defensins.[11][12] By using aminoglycoside antibiotics, such as tobramycin, it is possible to induce translational read-through of the premature stop codon.[11][13] This treatment coaxes human epithelial cells and cervicovaginal tissues into producing intact, bioactive this compound, demonstrating a potential therapeutic strategy to restore this lost defense mechanism.[11][14]

References

- 1. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Anti-HIV Microbicide Candidate RC-101 Inhibits Pathogenic Vaginal Bacteria Without Harming Endogenous Flora or Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Reawakening retrocyclins: ancestral human defensins active against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | Semantic Scholar [semanticscholar.org]

- 13. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.plos.org [journals.plos.org]

Retrocyclin-1: A Technical Guide to the Theta-Defensin Family Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrocyclin-1, a member of the θ-defensin family of antimicrobial peptides, represents a compelling subject of research for its potent antiviral, particularly anti-HIV-1, and broad-spectrum antibacterial and antifungal activities. Although humans carry the gene for this compound, it is expressed as a pseudogene. The synthetic counterpart, however, has demonstrated significant therapeutic potential. This technical guide provides an in-depth overview of this compound, including its classification within the θ-defensin family, its multifaceted mechanism of action, and detailed protocols for its synthesis and evaluation. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource to facilitate further investigation and application of this promising peptide.

Classification and Structure of the θ-Defensin Family

The θ-defensins are a unique class of antimicrobial peptides characterized by their cyclic structure. Unlike the linear α- and β-defensins, θ-defensins are circular peptides composed of 18 amino acid residues. This circular backbone is formed by the head-to-tail ligation of two nine-amino-acid precursors, known as demidefensins.[1] The structure is further stabilized by three intramolecular disulfide bonds, creating a distinctive ladder-like motif.

This compound is the designation for the synthetic human θ-defensin, recreated based on the sequence of a pseudogene found in human bone marrow.[2][3] While rhesus macaques naturally produce a variety of θ-defensins (e.g., RTD-1, RTD-2, RTD-3), a premature stop codon in the human gene prevents its translation.[2] The sequence of this compound is Cyclo(-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg) with disulfide bridges between Cys2-Cys11, Cys4-Cys9, and Cys13-Cys18.

Quantitative Data on Antimicrobial and Antiviral Activity

This compound exhibits a broad spectrum of antimicrobial activity against various pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. In its antiviral capacity, particularly against HIV-1, its potency is often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Antimicrobial Activity of this compound (MIC Values)

| Organism | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative Bacteria | < 3 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | < 3 |

| Salmonella typhimurium | Gram-negative Bacteria | Micromolar concentrations |

| Listeria monocytogenes | Gram-positive Bacteria | < 3 |

| Staphylococcus aureus | Gram-positive Bacteria | < 3 |

| Candida albicans | Fungus | Micromolar concentrations |

| Cryptococcus neoformans | Fungus | Micromolar concentrations |

Note: "Micromolar concentrations" indicates that specific numerical values were not consistently found across the literature, but the activity was reported to be in this range.[4][5] The antibacterial activity of this compound has been shown to be effective under low salt conditions.[6]

Table 2: Anti-HIV-1 Activity and Binding Affinities of this compound

| Parameter | Target | Value |

| IC50 (T-tropic HIV-1) | HIV-1 IIIB in H9 cells | ~2 µg/mL |

| IC50 (M-tropic HIV-1) | HIV-1 JR-CSF in PBMC | ~2 µg/mL |

| IC50 (Cell-cell fusion, R5) | HIV-1 infected cells | 0.33 µg/mL |

| IC50 (Cell-cell fusion, X4) | HIV-1 infected cells | 2.1 µg/mL |

| Binding Affinity (Kd) | HIV-1 gp120 | 35.4 nM |

| Binding Affinity (Kd) | CD4 | 31 nM |

| Binding Affinity (Kd) | Galactosylceramide | 24.1 nM |

| Binding Affinity (Kd) | HIV-1 gp41 | 68 nM |

Data compiled from multiple sources.[4][6][7][8]

Mechanism of Action: A Dual Approach to HIV-1 Inhibition

This compound employs a multi-pronged strategy to inhibit HIV-1 entry into host cells. This mechanism involves both its lectin-like properties and a direct interaction with the viral fusion machinery.

-

Lectin-like Binding: this compound acts as a lectin, binding to carbohydrate moieties on the surface of both the host cell and the virus.[7] It exhibits high-affinity binding to the viral envelope glycoprotein gp120 and the host cell receptor CD4, as well as to galactosylceramide.[7] This binding is crucial for positioning this compound at the site of viral entry.

-

Inhibition of 6-Helix Bundle Formation: The primary mechanism of HIV-1 inhibition is the disruption of the viral fusion process. After the initial binding of gp120 to CD4 and a coreceptor, the viral glycoprotein gp41 undergoes a conformational change to form a six-helix bundle, which is essential for the fusion of the viral and cellular membranes. This compound binds with high affinity to the C-terminal heptad repeat (HR2) domain of gp41, thereby preventing the formation of this critical six-helix bundle.[4] This action effectively halts viral entry at a late stage of the fusion process.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Gly, Ile, Cys(Trt), Arg(Pbf))

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Acetonitrile (ACN)

-

Ammonium bicarbonate

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with an equivalent amount of HOBt/Oxyma Pure and DIC in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

-

Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Cyclization and Oxidation:

-

Dissolve the purified linear peptide in a dilute aqueous solution of ammonium bicarbonate at a slightly alkaline pH (e.g., 8.0-8.5).

-

Stir the solution in an open-to-air flask for 24-48 hours to allow for both head-to-tail cyclization and the formation of the three disulfide bonds through air oxidation. The use of a redox buffer system (e.g., glutathione) can also facilitate correct disulfide bond formation.

-

-

Final Purification: Purify the final cyclic this compound by RP-HPLC using the same conditions as for the linear peptide. Confirm the molecular weight by mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the use of SPR to determine the binding affinity (Kd) of this compound to its target proteins (e.g., HIV-1 gp120, CD4).

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Ligand (e.g., recombinant gp120 or CD4)

-

Analyte (this compound)

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the surface of the CM5 sensor chip by injecting a 1:1 mixture of NHS and EDC.

-

Inject the ligand (e.g., gp120) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units, RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Injection:

-

Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from low nM to µM concentrations).

-

Inject the different concentrations of this compound over both the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound this compound.

-

Data Analysis:

-

Subtract the response from the reference flow cell from the response of the ligand-immobilized flow cell to obtain the specific binding sensorgram.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

HIV-1 p24 Antigen ELISA for Antiviral Activity

This protocol is used to quantify the inhibition of HIV-1 replication by this compound by measuring the amount of p24 capsid protein in cell culture supernatants.

Materials:

-

CD4+ T-cells (e.g., PM1 cells or peripheral blood mononuclear cells, PBMCs)

-

HIV-1 stock (e.g., HIV-1 IIIB or BaL)

-

This compound

-

Complete cell culture medium

-

HIV-1 p24 antigen capture ELISA kit

-

Microplate reader

Procedure:

-

Cell Preparation: Plate CD4+ T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treatment: Add serial dilutions of this compound to the cells and incubate for 1-2 hours. Include a no-drug control.

-

Infection: Add a predetermined amount of HIV-1 stock to each well (multiplicity of infection, MOI, of ~0.1).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-7 days.

-

Supernatant Collection: At the end of the incubation period, centrifuge the plate to pellet the cells and collect the culture supernatant.

-

p24 ELISA:

-

Follow the manufacturer's protocol for the p24 ELISA kit.

-

Typically, this involves adding the collected supernatants and p24 standards to an antibody-coated plate.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, and the color development is measured using a microplate reader at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using the p24 standards.

-

Determine the concentration of p24 in each sample from the standard curve.

-

Calculate the percentage of HIV-1 inhibition for each this compound concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Quantitative PCR (qPCR) for HIV-1 Proviral DNA

This method quantifies the amount of HIV-1 DNA that has integrated into the host cell genome, providing a measure of early-stage viral replication inhibition.

Materials:

-

Genomic DNA extraction kit

-

qPCR instrument

-

qPCR master mix

-

Primers and probe for a conserved region of the HIV-1 genome (e.g., LTR or gag)

-

Primers and probe for a host housekeeping gene (e.g., RNase P or β-actin) for normalization

-

Standard DNA for HIV-1 and the housekeeping gene

Procedure:

-

Cell Treatment and Infection: Treat CD4+ T-cells with this compound and infect with HIV-1 as described in the p24 ELISA protocol. Incubate for 24-48 hours.

-

Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial kit.

-

qPCR Reaction Setup:

-

Prepare a master mix for each target (HIV-1 and housekeeping gene) containing the qPCR master mix, primers, and probe.

-

Add a standardized amount of genomic DNA to each reaction well.

-

Include a standard curve for both targets using known concentrations of plasmid DNA.

-

-

qPCR Amplification: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis:

-

Determine the copy number of HIV-1 proviral DNA and the housekeeping gene in each sample by comparing the Ct values to the respective standard curves.

-

Normalize the HIV-1 DNA copy number to the copy number of the housekeeping gene to account for variations in cell number and DNA extraction efficiency.

-

Calculate the percentage of inhibition of proviral DNA formation for each this compound concentration relative to the no-drug control.

-

Conclusion

This compound, as a synthetic analog of a human θ-defensin, holds considerable promise as a therapeutic agent. Its unique cyclic structure confers stability, and its multifaceted mechanism of action against a broad range of pathogens, most notably HIV-1, makes it a prime candidate for further drug development. The detailed classification, quantitative activity data, and comprehensive experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering continued research and exploration of the therapeutic potential of this compound and the broader θ-defensin family.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.tghn.org [media.tghn.org]

- 8. medrxiv.org [medrxiv.org]

The Mechanism of Action of Retrocyclin-1 Against HIV-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral entry process, a cascade of molecular interactions, presents a critical target for antiretroviral therapy. Retrocyclin-1, a synthetic θ-defensin, has emerged as a potent inhibitor of HIV-1 entry.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the experimental evidence supporting its activity, and the methodologies used to elucidate its function.

Core Mechanism: A Multi-pronged Attack on HIV-1 Entry

This compound's primary mechanism of action is the inhibition of HIV-1 entry into host cells.[2][3] This is not achieved through direct inactivation of the virus but rather by interfering with the conformational changes of the viral envelope glycoproteins, gp120 and gp41, that are essential for membrane fusion.[1][3] The activity of this compound is multifaceted, involving interactions with both viral and host cell surface molecules.

Lectin-like Binding to Glycans

This compound exhibits lectin-like properties, binding with high affinity to the carbohydrate moieties on the HIV-1 envelope glycoproteins gp120 and gp41, as well as the host cell receptor CD4.[1][4] This binding is crucial for its antiviral activity and is dependent on the presence of both N-linked and O-linked sugars on these proteins.[1][5] The interaction with these glycans is thought to position this compound strategically at the site of viral entry, facilitating its subsequent inhibitory actions.[1]

Interference with gp41 Six-Helix Bundle Formation

The pivotal step in this compound's inhibitory action is its interference with the function of the transmembrane glycoprotein gp41.[1] After the initial binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a series of conformational changes.[1] This process involves the formation of a six-helix bundle, a structure composed of three N-terminal heptad repeats (HR1) and three C-terminal heptad repeats (HR2) of gp41, which drives the fusion of the viral and cellular membranes.[1][6]

This compound directly binds to the gp41 ectodomain, preventing the formation of this critical six-helix bundle.[1][4] In silico and in vitro data suggest that the cationic this compound preferentially interacts with the negatively charged HR2 domain of gp41.[1] By obstructing this final conformational step, this compound effectively halts the fusion process and prevents the viral core from entering the host cell cytoplasm.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of this compound and its analogue, RC-101.

| Interacting Molecule | Binding Affinity (KD) of this compound (nM) |

| Galactosylceramide | 24.1[5] |

| CD4 | 31.0[5] |

| gp120 | 35.4[5] |

| Fetuin | 41.6[5] |

| gp41 | 68[1] |

| BSA-galactosamide | 242[5] |

| BSA-mannopyranose | 1050[5] |

Table 1: Binding affinities of this compound to various viral and host molecules as determined by surface plasmon resonance.

| HIV-1 Strain/Assay | Inhibitory Concentration (IC50) of RC-101 (µg/mL) |

| CCR5-tropic (cell-cell fusion) | 0.33[7] |

| CCR5-tropic (CD4-dependent cell-cell transmission) | 0.19[7] |

| CCR5-tropic (in 25% seminal plasma) | 2.4[7] |

| CXCR4-tropic (CD4-independent cell-cell transmission) | 2.6[7] |

Table 2: In vitro inhibitory activity of RC-101 against different strains of HIV-1 in various assay formats.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV-1 entry pathway and the mechanism of this compound inhibition, as well as a typical experimental workflow for assessing its antiviral activity.

Caption: HIV-1 entry and this compound inhibition pathway.

References

- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 2. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Retrocyclin-1: A Technical Guide to its Inhibition of Viral Entry and Fusion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrocyclin-1, a synthetic θ-defensin, has emerged as a potent inhibitor of viral entry and fusion for a broad range of enveloped viruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1) and Herpes Simplex Virus (HSV). Its unique cyclic structure and cationic nature enable it to interact with high affinity to viral and cellular surface glycoproteins, ultimately preventing the conformational changes necessary for membrane fusion and subsequent viral entry. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, detailed experimental protocols for its study, and a summary of its quantitative antiviral activity.

Introduction

Retrocyclins are 18-amino-acid cyclic peptides that represent a class of θ-defensins.[1] While the gene for retrocyclin exists in the human genome, a premature stop codon prevents its natural expression.[1][2] However, synthetic this compound has been shown to exhibit significant antiviral activity.[1] Its primary mechanism of action involves the inhibition of viral entry at a post-attachment stage by targeting the fusion process.[2][3] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other viral entry inhibitors.

Mechanism of Action

This compound's antiviral activity stems from its ability to bind to carbohydrate moieties on viral and cellular glycoproteins, a lectin-like property.[1][4] This interaction is crucial for its ability to interfere with the viral fusion machinery.

Inhibition of HIV-1 Entry

In the context of HIV-1, this compound interacts with several key molecules involved in the entry process:

-

gp120 and CD4: this compound binds with high affinity to the viral surface glycoprotein gp120 and the primary cellular receptor, CD4.[4][5] This binding, mediated by interactions with O-linked and N-linked sugars, does not, however, completely block the initial attachment of the virus to the target cell.[1][2][4]

-

gp41: The critical step in this compound's anti-HIV-1 activity is its interaction with the transmembrane glycoprotein gp41.[1] Following the binding of gp120 to CD4 and a coreceptor (CXCR4 or CCR5), gp41 undergoes a conformational change, forming a six-helix bundle (6HB) that brings the viral and cellular membranes into close proximity, leading to fusion.[1][3] this compound directly binds to the C-terminal heptad repeat (CHR) region of gp41, effectively blocking the formation of this essential 6HB structure.[5][6] This action stalls the fusion process at a late stage.[3] The interaction is thought to be stabilized by ionic interactions between the cationic this compound and negatively charged residues in the HR2 domain of gp41.[1]

Inhibition of HSV Entry

This compound also demonstrates potent activity against Herpes Simplex Virus (HSV-1 and HSV-2). Its mechanism of inhibition involves:

-

Binding to Glycoprotein B (gB): Surface plasmon resonance studies have shown that retrocyclin-2, a close analog, binds with high affinity to the HSV-2 glycoprotein B (gB2).[7][8] This interaction is dependent on the glycosylation of gB.[7][8]

-

Blocking Viral Attachment: By binding to gB, retrocyclin effectively blocks the initial attachment of the virus to the host cell.[7] This prevents the subsequent steps of viral entry.

Quantitative Data

The antiviral efficacy of this compound and its analogs has been quantified through various in vitro studies. The following tables summarize key binding affinities and inhibitory concentrations.

Table 1: Binding Affinities of this compound

| Ligand | Dissociation Constant (Kd) | Reference |

| HIV-1 gp120 | 35.4 nM | [4][9] |

| CD4 | 31 nM | [4][9] |

| Galactosylceramide | 24.1 nM | [4][9] |

| HIV-1 gp41 | 68 nM | [1] |

| HSV-2 glycoprotein B (gB2) | 13.3 nM | [7][8] |

Table 2: Inhibitory Concentrations of this compound and Analogs

| Virus | Strain(s) | Assay Type | Inhibitor | IC50 | Reference |

| HIV-1 | X4 and R5 | Cell-cell fusion | This compound | 4 µM | [3] |

| HIV-1 | CCR5-tropic | Cell-cell fusion | RC-101 | 0.33 µg/mL | [10] |

| HIV-1 | - | gp41 6-Helix Bundle Formation | This compound | 0.585 µM | [6] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Cell-Cell Fusion Assay (for HIV-1)

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and a coreceptor.

Materials:

-

Effector Cells: Cells stably expressing HIV-1 Env (e.g., HeLa-ADA cells).[11]

-

Target Cells: Cells expressing CD4 and the appropriate coreceptor (e.g., TZM-bl cells).[11]

-

This compound or other inhibitors.

-

Fusion inhibitor to stop the reaction (e.g., C52L).[11]

-

Culture medium and plates.

-

Reporter gene assay system (e.g., luciferase or β-galactosidase).

Procedure:

-

Seed target cells (e.g., 0.5 x 10^5 TZM-bl cells/well) in a 96-well plate and culture for 24 hours.[11]

-

Detach effector cells (e.g., HeLa-ADA) and overlay them onto the target cells (e.g., 0.5 x 10^5 cells/well) in the presence of various concentrations of this compound or a control.[11]

-

Incubate at 37°C in a 5% CO2 incubator to allow cell fusion to occur for a defined period (e.g., 60 minutes).[11]

-

Stop the fusion reaction by adding a potent fusion inhibitor (e.g., 5 µM C52L).[11]

-

Continue to incubate the cells for 24 hours at 37°C.[11]

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

-

Calculate the percent inhibition of fusion relative to the untreated control.

Virus-Cell Fusion Assay

This assay measures the entry of virus particles into host cells, which is a direct consequence of successful membrane fusion.

Materials:

-

Target cells (e.g., Huh-7.5 cells for HCV, TZM-bl for HIV-1).[11][12]

-

This compound or other inhibitors.

-

Culture medium and plates.

-

Method for quantifying infection (e.g., luciferase reporter, focus-forming unit assay).

Procedure:

-

Seed target cells in a 96-well or 384-well plate and incubate overnight to form a monolayer.[11][12]

-

Pre-chill the cell monolayer at 4°C for 1 hour.[12]

-

Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound at 4°C for a set time (e.g., 3 hours) to allow viral attachment but not fusion.[12]

-

Wash the cells to remove unbound virus.

-

Add fresh medium containing the same concentrations of this compound.

-

Shift the temperature to 37°C to initiate viral entry and fusion.[12]

-

Incubate for a period appropriate for the virus life cycle (e.g., 72 hours for HCV).[12]

-

Quantify the level of infection using a suitable readout method (e.g., luciferase assay for reporter viruses).

-

Calculate the percent inhibition of viral entry.

gp41 Six-Helix Bundle (6HB) Formation Inhibition Assay

This is an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of the formation of the gp41 6HB.

Materials:

-

Recombinant N-terminal heptad repeat (NHR) peptide (e.g., N36).

-

Recombinant C-terminal heptad repeat (CHR) peptide (e.g., C34).

-

Monoclonal antibody specific for the 6HB complex (e.g., NC-1).

-

HRP-conjugated secondary antibody.

-

ELISA plates and reagents.

-

This compound.

Procedure:

-

Coat a 96-well ELISA plate with the NHR peptide (N36) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

In a separate plate, pre-incubate the CHR peptide (C34) with varying concentrations of this compound.

-

Add the C34/retrocyclin-1 mixture to the N36-coated plate and incubate to allow 6HB formation.

-

Wash the plate to remove unbound components.

-

Add the 6HB-specific monoclonal antibody (NC-1) and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add a suitable substrate (e.g., TMB).

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

Calculate the IC50 value for the inhibition of 6HB formation.[6]

Concluding Remarks

This compound represents a promising class of antiviral compounds with a well-defined mechanism of action against a variety of enveloped viruses. Its ability to target the highly conserved fusion machinery, particularly the gp41 six-helix bundle formation in HIV-1, makes it an attractive candidate for further development as a therapeutic agent, potentially as a topical microbicide to prevent sexual transmission of HIV.[1][13] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and to develop novel antiviral strategies based on the inhibition of viral entry and fusion.

References

- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theta defensins protect cells from infection by herpes simplex virus by inhibiting viral adhesion and entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. θ Defensins Protect Cells from Infection by Herpes Simplex Virus by Inhibiting Viral Adhesion and Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Retrocyclin-1

For Researchers, Scientists, and Drug Development Professionals

Retrocyclin-1, a synthetic θ-defensin, has emerged as a potent inhibitor of viral entry, particularly against the Human Immunodeficiency Virus (HIV-1). This document provides a comprehensive overview of the molecular interactions and mechanisms that underpin its antiviral activity, supported by quantitative data and detailed experimental methodologies.

Core Molecular Interactions of this compound

This compound's primary antiviral activity stems from its ability to interrupt the initial stages of viral infection, specifically by preventing the fusion of the viral and host cell membranes. This is achieved through a multi-target engagement strategy involving both viral and host cell surface molecules.

1. Viral Glycoprotein Engagement:

-

gp120: this compound exhibits a high affinity for the heavily glycosylated HIV-1 envelope protein gp120.[1][2] This interaction is mediated by the lectin-like properties of this compound, which binds to both O-linked and N-linked sugars on the glycoprotein.[2]

-

gp41: A critical interaction for its fusion inhibition activity is the binding of this compound to the gp41 transmembrane protein.[1][3] Specifically, it targets the C-terminal heptad repeat (HR2) of gp41, thereby preventing the formation of the six-helix bundle, a conformational change essential for membrane fusion.[1][3][4] Mutations in gp41 have a more significant impact on this compound's antiviral activity than mutations in gp120, highlighting the importance of this interaction.[3]

2. Host Cell Surface Molecule Engagement:

-

CD4: this compound binds with high affinity to the primary HIV-1 receptor, CD4, on host T-cells.[1][2] This binding is also dependent on the glycosylation of the CD4 molecule.[2]

-

Galactosylceramide: This glycolipid, which can act as an alternative receptor for HIV-1 in CD4-negative cells, is also a high-affinity target for this compound.[2][3]

-

Chemokine Co-receptors (CXCR4 and CCR5): A fluorescently labeled analog of this compound has been observed to colocalize with CXCR4 and CCR5 on the cell surface, suggesting a potential interaction with these critical co-receptors for HIV-1 entry.[5]

The binding of this compound to these multiple targets does not directly inactivate the virus but rather blocks the entry process.[1][6] It forms patch-like aggregates on the surface of CD4+ cells, potentially creating a physical barrier or interfering with the spatial organization of receptors required for viral entry.[5][6]

Quantitative Analysis of this compound Interactions

The binding affinities and inhibitory concentrations of this compound and its analogs have been quantified in various studies, providing a clearer picture of its potency.

| Target Molecule | Ligand | Binding Affinity (Kd) | Experimental Method |

| HIV-1 gp120 | This compound | 35.4 nM[2][7] | Surface Plasmon Resonance |

| CD4 | This compound | 31 nM[2][7] | Surface Plasmon Resonance |

| Galactosylceramide | This compound | 24.1 nM[2][7] | Surface Plasmon Resonance |

| HIV-1 gp41 | This compound | 68 nM[3] | Not Specified |

| Virus/Assay | Inhibitor | IC50 / Concentration for Inhibition | Cell Type/Assay Condition |

| HIV-1 (X4 and R5 strains) | This compound | 1–5 µg/mL for protection[3] | H9 T cells, ME-180 cervical carcinoma cells |

| gp41 Six-Helix Bundle Formation | This compound | 0.585 ± 0.012 µM[8] | Enzyme-Linked Immunosorbent Assay (ELISA) |

| HIV-1 (CCR5-tropic) Cell-Cell Transmission | RC-101 | 0.19 µg/mL[9] | Not Specified |

| HIV-1 (CCR5-tropic) Cell-Cell Transmission in 25% Seminal Plasma | RC-101 | 2.4 µg/mL[9] | Not Specified |

| HIV-1 (CXCR4-tropic) Cell-Cell Transmission | RC-101 | 2.1 µg/mL[9] | Not Specified |

| HIV-1 Mediated Cell Fusion (CCR5-tropic) | RC-101 | 0.33 µg/mL[9] | Cell Fusion Assay |

| HIV-1 (CXCR4-tropic) Infection of Epithelial Cells | RC-101 | 2.6 µg/mL[9] | ME-180 and H9 cells |

| Zika Virus (PRVABC59) | RC-101 | 7.537 µM[10] | Not Specified |

| Zika Virus (MR766) | RC-101 | 18.85 µM[10] | Not Specified |

| Japanese Encephalitis Virus (JEV) | RC-101 | 15.58 µM[11] | Not Specified |

Signaling Pathways and Experimental Workflows

HIV-1 Entry and Inhibition by this compound

The following diagram illustrates the key steps in HIV-1 entry and the points of intervention by this compound.

Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Affinity

This diagram outlines the typical workflow for determining the binding kinetics of this compound to its molecular targets using SPR.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

-

Objective: To quantify the binding affinity (Kd) of this compound to its target molecules (e.g., gp120, CD4).

-

Instrumentation: A Biacore instrument (e.g., Biacore 3000) with a CM5 sensor chip is typically used.[12]

-

Procedure:

-

Ligand Immobilization: The target protein (ligand), such as recombinant gp120 or soluble CD4, is immobilized on the surface of the CM5 sensor chip using amine coupling chemistry as per the manufacturer's protocol.[12]

-

Analyte Preparation: this compound (analyte) is prepared in a suitable running buffer (e.g., HBS-EP) at a range of concentrations.

-

Binding Measurement: The prepared this compound solutions are injected over the sensor chip surface at a constant flow rate. The association of this compound to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the surface, measured in Resonance Units (RU).

-

Dissociation Measurement: After the association phase, running buffer without the analyte is flowed over the chip, and the dissociation of the this compound from the ligand is monitored.

-

Regeneration: The sensor chip surface is regenerated between different analyte concentrations by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove all bound analyte.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed using appropriate software (e.g., BIAevaluation software). The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

-

HIV-1 Entry/Fusion Assays

-

Objective: To determine the concentration at which this compound inhibits HIV-1 entry into host cells.

-

Cell-based Antiviral Assay:

-

Cell Culture: Target cells (e.g., CD4+ T-cell lines like H9 or primary peripheral blood mononuclear cells - PBMCs) are cultured in appropriate media.[6]

-

Pre-incubation: The target cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 3 hours).[6]

-

Viral Challenge: The cells are then challenged with a known amount of HIV-1 (either T-tropic or M-tropic strains).[6]

-

Incubation and Wash: After an incubation period to allow for viral entry (e.g., 3 hours), the cells are washed to remove unbound virus and peptide.[6]

-

Monitoring Infection: The cells are cultured for several days, and the level of viral replication is monitored by measuring the amount of p24 antigen in the culture supernatant using an ELISA.[6] The IC50 value is calculated as the concentration of this compound that reduces p24 levels by 50% compared to the untreated control.

-

-

Luciferase Reporter Virus Assay:

-

Principle: This assay utilizes a modified HIV-1 that expresses a reporter gene, such as luciferase, upon successful infection of target cells.

-

Procedure: Target cells are pre-treated with this compound and then infected with the reporter virus. After a set incubation period (e.g., 24-48 hours), the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of this compound corresponds to the inhibition of viral entry.

-

gp41 Six-Helix Bundle Formation ELISA

-

Objective: To quantify the inhibition of gp41 six-helix bundle formation by this compound.

-

Principle: This is a sandwich ELISA that detects the formation of the six-helix bundle.

-

Procedure:

-

A peptide corresponding to the N-terminal heptad repeat (N-peptide, e.g., N36) of gp41 is coated onto the wells of an ELISA plate.

-

A biotinylated peptide corresponding to the C-terminal heptad repeat (C-peptide, e.g., C34) is mixed with varying concentrations of this compound.

-

This mixture is then added to the N-peptide coated wells. If this compound does not inhibit the interaction, the C-peptide will bind to the N-peptide, forming the six-helix bundle.

-

The plate is washed, and the amount of bound biotinylated C-peptide is detected using streptavidin-horseradish peroxidase (HRP) followed by a colorimetric substrate.

-

The IC50 is the concentration of this compound that inhibits the formation of the six-helix bundle by 50%, as measured by the reduction in the colorimetric signal.[8]

-

Conclusion

This compound presents a compelling profile as a viral entry inhibitor with a unique mechanism of action. Its ability to engage multiple molecular targets on both the virus and the host cell, coupled with its potent inhibition of the critical gp41-mediated fusion step, underscores its potential as a broad-spectrum antiviral agent. The quantitative data on its binding affinities and inhibitory concentrations provide a solid foundation for further preclinical and clinical development. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and its analogs in the pursuit of novel anti-retroviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Humanized θ-Defensins (Retrocyclins) Enhance Macrophage Performance and Protect Mice from Experimental Anthrax Infections - PMC [pmc.ncbi.nlm.nih.gov]

The Lectin-Like Properties of Retrocyclin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-1, a synthetic theta-defensin, represents a class of cyclic antimicrobial peptides with significant therapeutic potential.[1][2] Originally conceptualized from an ancestral human pseudogene, this 18-amino acid peptide has demonstrated potent activity against various pathogens, most notably the Human Immunodeficiency Virus (HIV-1).[1][2][3] A primary mechanism underpinning its broad antiviral efficacy is its pronounced lectin-like activity, enabling it to recognize and bind to complex carbohydrate structures on viral and host cell surface glycoproteins.[4][5] This guide provides an in-depth technical overview of the lectin-like properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Lectin-Like Binding and Antiviral Activity

This compound's function as a lectin is integral to its ability to inhibit viral entry.[4] It exhibits high-affinity binding to the heavily glycosylated HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4.[1][4] This interaction is dependent on the presence of both N-linked and O-linked glycans on these proteins; removal of these sugar moieties nearly abolishes the binding activity of this compound.[1][4] While this binding disrupts the interaction of viral glycoproteins with host cells, the primary anti-HIV-1 mechanism involves the subsequent inactivation of the gp41 fusion protein, preventing the formation of the six-helix bundle required for viral and cellular membrane fusion.[1][6][7][8] The lectin-like binding effectively concentrates the peptide at the site of viral entry, positioning it to execute its fusion-inhibitory function.[1]

Quantitative Binding Affinities and Inhibitory Concentrations

The lectin-like activity of this compound and its analogs has been quantified using various biophysical and virological assays. Surface Plasmon Resonance (SPR) has been a key technique for determining binding affinities. The data presented below summarizes the dissociation constants (Kd) for this compound binding to key viral and host glycoproteins, as well as its inhibitory concentrations (IC50) against HIV-1.

| Ligand (Immobilized) | Analyte | Dissociation Constant (Kd) | Reference |

| HIV-1 gp120 | This compound | 35.4 nM | [4][5] |

| Soluble CD4 | This compound | 31.0 nM | [4][5] |

| Galactosylceramide | This compound | 24.1 nM | [4][5] |

| gp41 | This compound | 68.0 nM | [1] |

| Fetuin | This compound | High Affinity | [4][5] |

| HIV-1 Strain | Cell Type | Inhibitor | 50% Inhibitory Concentration (IC50) | Reference |

| HIV-1 (various strains) | Cell Lines | Retrocyclin | 1-5 µg/mL | [1] |

| HIV-1 | TZM-bl cells | RC-101 (analog) | 1.25 µg/mL | [3] |

| HIV-1 | TZM-bl cells | Expressed Retrocyclins | 2.0 µg/mL | [3] |

Experimental Protocols

Characterizing the lectin-like properties of peptides like this compound involves a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical detection technique used to measure biomolecular interactions in real-time, making it ideal for quantifying the binding affinity between this compound and its glycosylated targets.[9][10][11]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound binding to a glycoprotein ligand.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 dextran-coated chip).

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Ligand: Purified glycoprotein (e.g., recombinant gp120, soluble CD4) at 10-50 µg/mL.

-

Analyte: Synthetic this compound peptide, serially diluted in running buffer (e.g., HBS-EP).

-

Running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.

-

Inject the glycoprotein ligand diluted in immobilization buffer over the activated surface until the desired immobilization level (e.g., 2000-4000 Response Units, RU) is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell is typically prepared by performing the activation and deactivation steps without ligand injection.

-

-

Analyte Binding Measurement:

-

Inject a series of concentrations of this compound (e.g., spanning 0.1x to 10x the expected Kd) over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of:

-

Association Phase: Analyte flows over the surface for a set time (e.g., 180 seconds) to monitor binding.

-

Dissociation Phase: Running buffer flows over the surface to monitor the dissociation of the analyte-ligand complex (e.g., 300 seconds).

-

-

A buffer-only injection (zero concentration) is included for double referencing.

-

-

Surface Regeneration:

-

After each binding cycle, inject the regeneration solution to strip the bound analyte and prepare the surface for the next injection. The chosen solution should remove all bound analyte without denaturing the immobilized ligand.

-

-

Data Analysis:

-

Subtract the response from the reference flow cell and the buffer-only injection from the ligand flow cell data.

-

Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and the Kd (kd/ka).

-

HIV-1 Entry Inhibition Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of this compound to block viral entry by measuring the activity of a reporter gene (e.g., luciferase) that is expressed only upon successful viral infection and integration.

Objective: To determine the IC50 of this compound against HIV-1.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

-

HIV-1 virus stock (e.g., laboratory-adapted or primary isolates).

-

This compound stock solution.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

-

Inhibitor and Virus Preparation:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Dilute the HIV-1 virus stock to a concentration that yields a strong luciferase signal without causing excessive cytotoxicity.

-

-

Infection:

-

Remove the medium from the TZM-bl cells.

-

Add the this compound dilutions to the wells.

-

Immediately add the diluted HIV-1 virus to the wells. Include "virus only" (positive control) and "cells only" (negative control) wells.

-

Incubate the plate for 48 hours at 37°C.

-

-

Quantification of Infection:

-

After incubation, remove the supernatant.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the "virus only" control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

-

Hemagglutination Inhibition (HI) Assay

The HI assay is a classic method to demonstrate lectin activity. It is based on the principle that a lectin can agglutinate (cross-link) red blood cells (RBCs) by binding to surface glycans. This agglutination can be inhibited by a competing carbohydrate or, in this context, by an antibody that blocks the lectin. To adapt this for this compound, one would first demonstrate its ability to agglutinate RBCs and then show inhibition with specific sugars.

Objective: To demonstrate the carbohydrate-binding (lectin-like) activity of this compound.

Materials:

-

This compound.

-

Freshly washed red blood cells (RBCs) from a suitable species (e.g., human, horse), typically as a 0.5-1.0% suspension.[12][13]

-

Phosphate-buffered saline (PBS).

-

V-bottom 96-well microtiter plate.

-

A panel of simple and complex carbohydrates for inhibition testing (e.g., mannose, galactose, N-acetylglucosamine, fetuin).

Methodology:

-

Hemagglutination (HA) Titer Determination:

-

Prepare two-fold serial dilutions of this compound in PBS across the wells of a 96-well plate.

-

Add a fixed volume of the RBC suspension to each well.

-

Include a negative control well with only RBCs and PBS.

-